molecular formula C13H23NO5 B8236389 N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate

N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate

Cat. No.: B8236389
M. Wt: 273.33 g/mol
InChI Key: NBGQOBKPQNOEQD-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate involves multiple steps. One common method includes the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, followed by the key one-pot azide reductive cyclization of aldehyde . This intermediate can then be modified to obtain various analogs of the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur under different conditions, often using halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate can be compared with other similar piperidine derivatives, such as:

  • N-t-BOC-2-Methyl-2-methylmorpholine-2-carboxylate
  • N-t-BOC-3-Methyl-5,5-difluoropiperidine-3-carboxylate
  • N-t-BOC-3-Fluoro-4-hydroxypiperidine-3-carboxylate

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGQOBKPQNOEQD-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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